N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-4-9-8(12-5)10-7(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLOQNYBUVHSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with cyclopropanecarboxylic acid chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of thiazole-containing molecules with various biological targets. It serves as a model compound to understand the behavior of thiazole derivatives in biological systems .
Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further investigation in drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the thiazole derivative being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Table 1: Impact of Thiazole Substituents
Linker Modifications: Propanamide vs. Direct Attachment
- 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g): This analog features a propanamide linker connecting the thiazole and oxadiazole rings (MW: 377.45).
- Direct Cyclopropane-Thiazole Attachment :
The parent compound lacks a linker, favoring rigidity, which may enhance selectivity but reduce adaptability in target binding .
Table 2: Linker Modifications and Bioactivity
Heterocycle Replacements: Thiazole vs. Thiadiazole/Oxadiazole
- N-(5-Substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides :
Replacing thiazole with thiadiazole (e.g., Liu et al., 2009) improves antifungal activity, with EC₅₀ values <10 μM against Botrytis cinerea. The additional nitrogen in thiadiazole enhances electron deficiency, possibly strengthening target interactions . - Oxadiazole Derivatives (e.g., 8e, 8h) :
Compounds like 8e (C₁₅H₁₄N₄O₂S₂, MW: 358.43) show altered solubility and melting points (117–118°C vs. 135–136°C for thiazole derivatives), suggesting heterocycle choice critically impacts physicochemical properties .
Table 3: Heterocycle Comparison
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a thiazole ring that is integral to its biological activity. The unique cyclopropane structure contributes to its steric and electronic properties, influencing interactions with biological targets. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole moiety allows for significant binding interactions due to its ability to form hydrogen bonds and π-π stacking with aromatic residues in proteins. The cyclopropane carboxamide group enhances the compound's binding affinity and specificity, leading to modulation of enzyme activities and receptor signaling pathways.
Biological Activities
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. They have been investigated for their effectiveness against various pathogens, including bacteria and fungi. For instance, compounds in the thiazole class have shown promising results against Mycobacterium tuberculosis, a significant global health threat .
Anticancer Properties
Thiazole derivatives are also being explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
Case Study: Antiparasitic Activity
In a study assessing the antiparasitic effects of thiazole derivatives, it was found that certain analogs exhibited potent activity against Plasmodium falciparum, the causative agent of malaria. The compound's efficacy was attributed to selective inhibition of key enzymes involved in the parasite's metabolism .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | Thiazole Derivative | Antimicrobial |
| N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide | Thiazole Derivative | Anticancer |
| N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide | Thiazole Derivative | Antiparasitic |
This table illustrates how variations in structure can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
